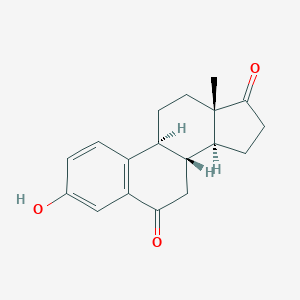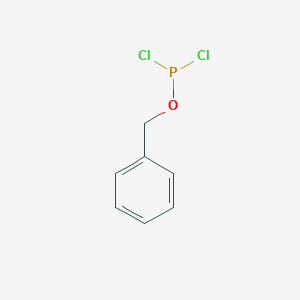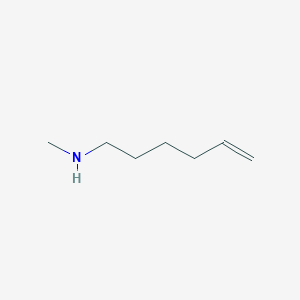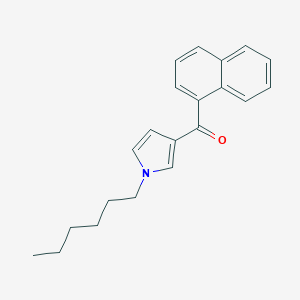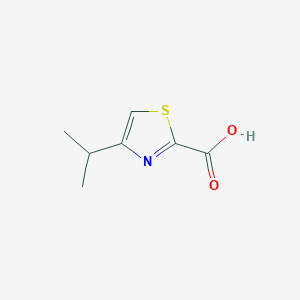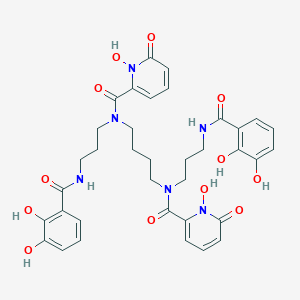
4-Cyclohexyl-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Cyclohexyl-butyne” is a chemical compound with the CAS Number: 141345-08-6 . It has a molecular weight of 136.24 and its IUPAC name is 3-butynylcyclohexane . The compound is typically in the form of a colorless to yellow liquid .
Molecular Structure Analysis
The molecular structure of 4-Cyclohexyl-butyne is represented by the linear formula C10H16 . The InChI code for this compound is 1S/C10H16/c1-2-3-7-10-8-5-4-6-9-10/h1,10H,3-9H2 .
Physical And Chemical Properties Analysis
4-Cyclohexyl-butyne is a colorless to yellow liquid . It has a molecular weight of 136.24 .
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation and Synthesis
One of the notable applications of 4-Cyclohexyl-butyne is in the field of catalytic oxidation. The selective oxidation of cyclohexene, for example, is crucial for producing industrially relevant intermediates. Studies highlight advancements in catalyst development for controllable and selective oxidation reactions. These advancements pave the way for the synthesis of compounds with various oxidation states and functional groups, showcasing the importance of catalysts in achieving desired product selectivity (Cao et al., 2018).
Material Science and Ionic Liquids
In material science, specifically in gas separation technologies, supported ionic liquid membranes (SILMs) have demonstrated superior performance over standard polymers for CO2/N2 and CO2/CH4 separations. The role of 4-Cyclohexyl-butyne derivatives in this context may involve the stabilization or functionalization of these membranes, leading to benchmarks for SILM performance and guiding future research in ionic liquids (Scovazzo, 2009).
Organic Synthesis
In organic synthesis, the synthesis of cyclooctynes, which are crucial for [3+2] azide-alkyne cycloaddition reactions, represents an area where compounds like 4-Cyclohexyl-butyne find application. These reactions are essential for molecular biology and cellular engineering due to their high reactivity and ability to proceed under mild, catalyst-free conditions. This highlights the compound's role in facilitating bioconjugation and click chemistry applications (Chupakhin & Krasavin, 2018).
Environmental and Energy Applications
From an environmental perspective, the investigation of organic liquid phase hydrogen carriers includes examining cycloalkanes and related compounds. These studies assess the feasibility of using such organic compounds as hydrogen storage media, indicating the relevance of 4-Cyclohexyl-butyne derivatives in developing sustainable energy solutions (Bourane et al., 2016).
Safety And Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (H302) and may be toxic to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding release to the environment (P273) and seeking medical help if swallowed (P301+P312+P330) .
Eigenschaften
IUPAC Name |
but-3-ynylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-3-7-10-8-5-4-6-9-10/h1,10H,3-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGRISORDYVXCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569533 |
Source


|
| Record name | (But-3-yn-1-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-butyne | |
CAS RN |
141345-08-6 |
Source


|
| Record name | (But-3-yn-1-yl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70569533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 141345-08-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

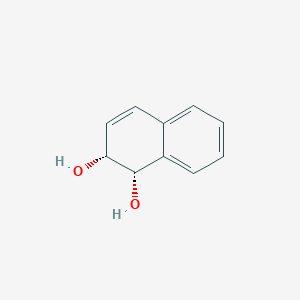
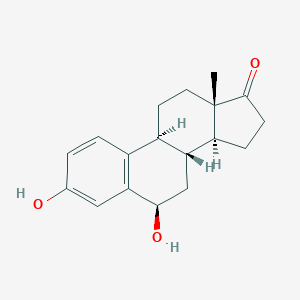
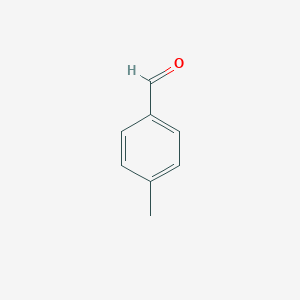
![(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B123496.png)
